MDM2 Degradation Potency (DC₅₀): PROTAC MD-4251 Warhead vs. Clinical MDM2 Inhibitor APG-115
The PROTAC incorporating this warhead (MD-4251) achieves a DC₅₀ of 0.2 nM for MDM2 protein depletion in RS4;11 acute leukemia cells, with Dmax = 96% within just 2 hours of treatment, accompanied by >6-fold p53 protein upregulation at ≥3 nM [1]. In contrast, the clinical-stage MDM2 inhibitor APG-115 does not deplete MDM2 protein at all—consistent with its inhibitory mechanism, APG-115 at 100–300 nM paradoxically increases both MDM2 and p53 protein levels due to the MDM2-p53 autoregulatory feedback loop [1]. This mechanistic distinction—degradation vs. inhibition—is fundamental to the therapeutic advantage: MDM2 degradation eliminates the feedback-driven MDM2 accumulation that limits inhibitor efficacy [1].
| Evidence Dimension | MDM2 protein depletion (DC₅₀) and p53 activation in RS4;11 cells |
|---|---|
| Target Compound Data | DC₅₀ = 0.2 nM; Dmax = 96% at 2 h; p53 upregulation >6-fold at ≥3 nM |
| Comparator Or Baseline | APG-115: no MDM2 depletion; paradoxically increases MDM2 protein at 100–300 nM |
| Quantified Difference | Qualitatively distinct mechanism (degradation vs. inhibition); target compound eliminates MDM2, APG-115 stabilizes MDM2 |
| Conditions | RS4;11 acute leukemia cell line (wild-type p53); Western blot analysis; 2 h treatment for DC₅₀ determination |
Why This Matters
For procurement decisions, this establishes that the compound enables a degradation-based mechanism unattainable with inhibitor-class MDM2 agents, directly impacting experimental design in p53 biology and oncology research where MDM2 elimination—not inhibition—is required.
- [1] Acharyya RK, Huang L, Aguilar A, Hu B, Bai L, Metwally H, McEachern D, Jiang W, Wang Y, Li Q, Wen B, Sun D, Wang S. MD-4251: A First-in-Class Oral MDM2 Degrader Inducing Complete Tumor Regression with Single-Dose Administration. Journal of Medicinal Chemistry. 2025;68(13):13249-13267. (Figure 2A; DC₅₀ and p53 data) View Source
